Ethyl (1-chlorohex-5-en-2-yl)carbamate
Description
Ethyl (1-chlorohex-5-en-2-yl)carbamate is a substituted carbamate derivative characterized by a chloroalkenyl side chain (1-chlorohex-5-en-2-yl) attached to the carbamate functional group. This structural modification distinguishes it from simpler carbamates like ethyl carbamate (urethane) and introduces unique physicochemical and biological properties.
Properties
CAS No. |
62035-94-3 |
|---|---|
Molecular Formula |
C9H16ClNO2 |
Molecular Weight |
205.68 g/mol |
IUPAC Name |
ethyl N-(1-chlorohex-5-en-2-yl)carbamate |
InChI |
InChI=1S/C9H16ClNO2/c1-3-5-6-8(7-10)11-9(12)13-4-2/h3,8H,1,4-7H2,2H3,(H,11,12) |
InChI Key |
CAOYSBXXQUGQTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(CCC=C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1-chlorohex-5-en-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 1-chlorohex-5-en-2-amine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols or amines to produce the corresponding carbamates . This method offers versatility and efficiency in the synthesis of various carbamate compounds.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-chlorohex-5-en-2-yl)carbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiols, or amines can be used under mild conditions to achieve substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents such as lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with various functional groups.
Oxidation and Reduction: Products include oxides, amines, or alcohols, depending on the reaction conditions.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
Ethyl (1-chlorohex-5-en-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl (1-chlorohex-5-en-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic functions . This mechanism is similar to other carbamate compounds, which are known to inhibit acetylcholinesterase and other enzymes .
Comparison with Similar Compounds
Comparative Analysis with Similar Carbamate Compounds
Structural and Functional Properties
The presence of the chloroalkenyl group in Ethyl (1-chlorohex-5-en-2-yl)carbamate introduces steric and electronic effects that influence its reactivity, solubility, and metabolic pathways. Key comparisons with other carbamates include:
Table 1: Structural and Physicochemical Comparison
Carcinogenic and Mutagenic Potency
Ethyl carbamate (urethane) is classified as a Group 2A carcinogen by IARC, primarily due to its metabolic conversion to vinyl carbamate, a direct DNA-reactive mutagen . Comparative carcinogenicity
Table 2: Carcinogenic and Mutagenic Activity
Key Findings :
- Vinyl carbamate is significantly more carcinogenic than ethyl carbamate, attributed to its direct interaction with DNA without requiring metabolic activation .
- N-Hydroxyurethan, a metabolite of ethyl carbamate, exhibits reduced carcinogenic potency, suggesting that metabolic pathways heavily influence toxicity .
Metabolic Pathways and Toxicity Mechanisms
Ethyl carbamate undergoes CYP2E1-mediated oxidation to form vinyl carbamate epoxide, a reactive intermediate that forms DNA adducts (e.g., 1,N6-ethenoadenosine) . In contrast, this compound’s chlorine substituent may hinder or redirect metabolic pathways, altering toxicity profiles.
Key Metabolic Differences:
- Ethyl carbamate: Rapid absorption and distribution; metabolized to CO₂, ethanol, and ammonia via esterases .
- Vinyl carbamate : Directly forms DNA adducts without esterase dependency, explaining its higher mutagenicity .
- This compound : The chloro group could slow esterase-mediated hydrolysis, prolonging systemic exposure.
Analytical and Regulatory Considerations
Detection Methods
Analytical methods for carbamates vary by compound complexity. Ethyl carbamate is typically quantified using GC–MS or GC–ECD with LODs as low as 1 µg/L . For this compound, similar methods would apply, though chlorine’s electron-withdrawing effects may improve GC–ECD sensitivity.
Table 3: Analytical Method Comparison
Regulatory Status
Ethyl carbamate is regulated in alcoholic beverages (e.g., limits ≤30 µg/L in Canada) due to its carcinogenicity . Mitigation strategies (e.g., yeast strain selection) have reduced its levels in wines from 8 µg/L (1993) to 4 µg/L (2001) . For this compound, regulatory frameworks would depend on application (e.g., industrial vs. pharmaceutical), with stringent controls likely due to structural alerts (Cl, alkene).
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